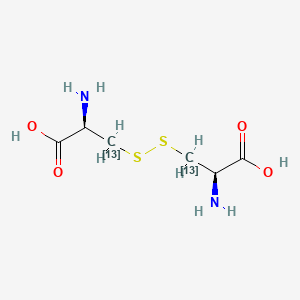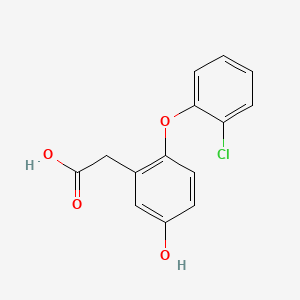
L-Cystine-3,3'-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cystine-3,3’-13C2 is a labeled form of L-Cystine, an amino acid that plays a critical role in various biological processes. This compound is specifically labeled with carbon-13 isotopes at the 3 and 3’ positions, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cystine-3,3’-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Cystine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process may involve multiple steps, including the protection of functional groups, isotope labeling, and deprotection .
Industrial Production Methods
Industrial production of L-Cystine-3,3’-13C2 often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 isotopes into the L-Cystine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled L-Cystine .
Análisis De Reacciones Químicas
Types of Reactions
L-Cystine-3,3’-13C2 undergoes various chemical reactions, including:
Oxidation: L-Cystine can be oxidized to form cysteine sulfinic acid.
Reduction: It can be reduced to form L-Cysteine.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Cysteine sulfinic acid.
Reduction: L-Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
L-Cystine-3,3’-13C2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Biomolecular NMR: Used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Metabolism Studies: Helps in tracing metabolic pathways and understanding the role of L-Cystine in cellular processes.
Proteomics: Used in mass spectrometry-based proteomics to identify and quantify proteins.
Drug Development: Assists in studying the pharmacokinetics and pharmacodynamics of drugs
Mecanismo De Acción
L-Cystine-3,3’-13C2 exerts its effects primarily through its role as a sulfur-containing amino acid. It participates in redox reactions, acting as an antioxidant and protecting cells from oxidative stress. It is also involved in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The labeled isotopes allow for detailed studies of these processes at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: The unlabeled form of L-Cystine.
L-Cysteine: The reduced form of L-Cystine.
D-Cystine: The D-enantiomer of L-Cystine
Uniqueness
L-Cystine-3,3’-13C2 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways involving L-Cystine is crucial .
Propiedades
Fórmula molecular |
C6H12N2O4S2 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1 |
Clave InChI |
LEVWYRKDKASIDU-IPSUFKGASA-N |
SMILES isomérico |
[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)




